2-(4-{[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile
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Overview
Description
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the reactions involved, and the conditions under which these reactions occur .Molecular Structure Analysis
This involves determining the 3D structure of the molecule, often using techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
This would involve studying the reactions that the compound can undergo, the conditions under which these reactions occur, and the products of these reactions .Physical And Chemical Properties Analysis
This would include properties like melting point, boiling point, solubility, and reactivity .Scientific Research Applications
- Antiviral Activity : Researchers have explored the antiviral potential of similar heterocyclic compounds. For instance, compounds containing five-membered heteroaryl amines have demonstrated promising antiviral activity against viruses like Newcastle disease virus .
- Anti-HIV Properties : Indole derivatives, which share structural similarities with the triazole core, have been studied for their anti-HIV-1 activity. These compounds could potentially inhibit viral replication .
- Enamine-Mediated Synthesis : L-proline-catalyzed enamine-mediated [3 + 2]-cycloaddition reactions have been employed for 1,2,3-triazole synthesis .
- Regioselective Synthesis : Organocatalytic enamine azide reactions have led to the regioselective synthesis of 1,4,5-trisubstituted 1,2,3-triazoles .
- Antibacterial Potential : Some derivatives of 1,2,3-triazoles have shown antimicrobial activity. For example, compounds 1a and 1b exhibited good antimicrobial potential .
- Antitubercular Screening : Researchers have investigated triazole-containing compounds against Mycobacterium tuberculosis (MTB) and Mycobacterium bovis (BCG) for potential antitubercular activity .
Drug Discovery and Medicinal Chemistry
Organocatalysis and Synthetic Methodology
Antimicrobial and Antitubercular Activity
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[4-[[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]methyl]piperidin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N8O/c22-11-17-10-16-2-1-3-18(16)25-21(17)27-8-6-15(7-9-27)12-28-20(30)5-4-19(26-28)29-14-23-13-24-29/h4-5,10,13-15H,1-3,6-9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKWDQOUUJPEDTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(N=C2C1)N3CCC(CC3)CN4C(=O)C=CC(=N4)N5C=NC=N5)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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